

Formetorex CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Formetorex**

Cat. No.: **B3421634**

[Get Quote](#)

An In-Depth Technical Guide to **Formetorex**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Formetorex** (N-formylamphetamine), a compound of significant interest in neuropharmacology and forensic chemistry. This document details its chemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for a scientific audience.

Chemical and Physical Properties

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.^[1] It exists as a racemic compound or as individual enantiomers, with the (S)-enantiomer being the more pharmacologically active form. The compound's primary significance lies in its role as an intermediate in the synthesis of amphetamine, particularly via the Leuckart reaction.^[2]

Molecular Formula: C₁₀H₁₃NO

CAS Numbers:

- Racemic **Formetorex**: 15302-18-8^[2]
- **Formetorex** (unspecified): 22148-75-0
- (S)-Enantiomer: 15547-39-4

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for **Formetorex**.

Property	Value
Molecular Weight	163.22 g/mol
IUPAC Name	N-(1-phenylpropan-2-yl)formamide
Solubility (at pH 7.4)	24.4 µg/mL
XLogP3	1.9
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	1

Experimental Protocols

Synthesis of Formetorex via the Leuckart Reaction

The Leuckart reaction is a widely used method for the synthesis of amines from ketones or aldehydes, and it is the primary route for producing **Formetorex** from phenylacetone.

Materials:

- Phenylacetone (P2P)
- Formamide (or ammonium formate and formic acid)
- Hydrochloric acid (for subsequent hydrolysis to amphetamine, if desired)
- Sodium hydroxide (for basification)
- Organic solvent (e.g., toluene)
- Reaction vessel with heating and stirring capabilities

- Distillation apparatus

Methodology:

- A mixture of phenylacetone and formamide (or a combination of ammonium formate and formic acid) is prepared in a reaction vessel.[2]
- The mixture is heated to a temperature between 160°C and 185°C for several hours. The reaction involves the condensation of phenylacetone with formamide to form N-formylamphetamine (**Formetorex**).[2][3]
- Upon completion of the reaction, the mixture is cooled.
- To isolate **Formetorex**, the reaction mixture can be subjected to extraction with an organic solvent.
- For the subsequent synthesis of amphetamine, the **Formetorex** intermediate is hydrolyzed using hydrochloric acid.[2]
- The resulting solution is then basified with sodium hydroxide.
- The free base (amphetamine) is isolated via steam distillation.[2]

Analytical Methodologies

The identification and quantification of **Formetorex** are crucial in forensic analysis to determine the synthetic route of illicitly produced amphetamines.

GC-MS is a primary technique for the analysis of **Formetorex** and other amphetamine-related compounds.

Sample Preparation:

- The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile.
- For enhanced chromatographic performance, derivatization can be performed using agents like heptafluorobutyric anhydride (HFBA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA).[4]

GC-MS Conditions (General Protocol):

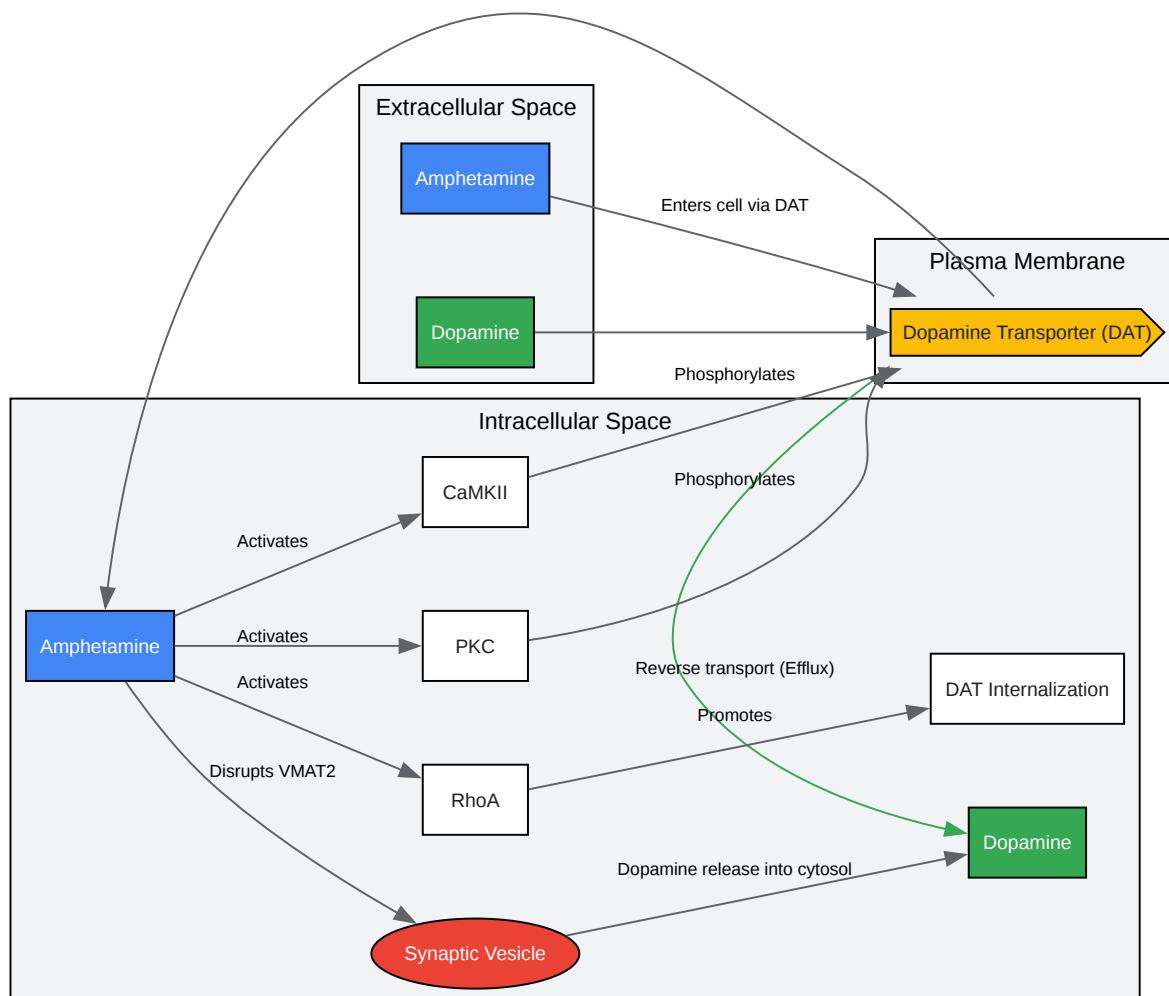
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), is typically used.[4][5]
- Injector: A splitless injection is often employed for trace analysis.[4]
- Oven Temperature Program: An initial temperature of 70-80°C is held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C.[4]
- Carrier Gas: Helium is commonly used as the carrier gas.[4]
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan or selected ion monitoring (SIM) mode.[4]

HPLC offers a complementary method for the analysis of **Formetorex**.

HPLC Conditions (General Protocol):

- Column: A reversed-phase column, such as a C18 column, is frequently used.[4][6]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The separation can be performed using an isocratic or gradient elution.[4][7]
- Detection: UV detection is common due to the presence of a phenyl group in the molecule. For greater specificity and sensitivity, mass spectrometric detection (LC-MS) can be utilized. [4]

Mechanism of Action and Signaling Pathways

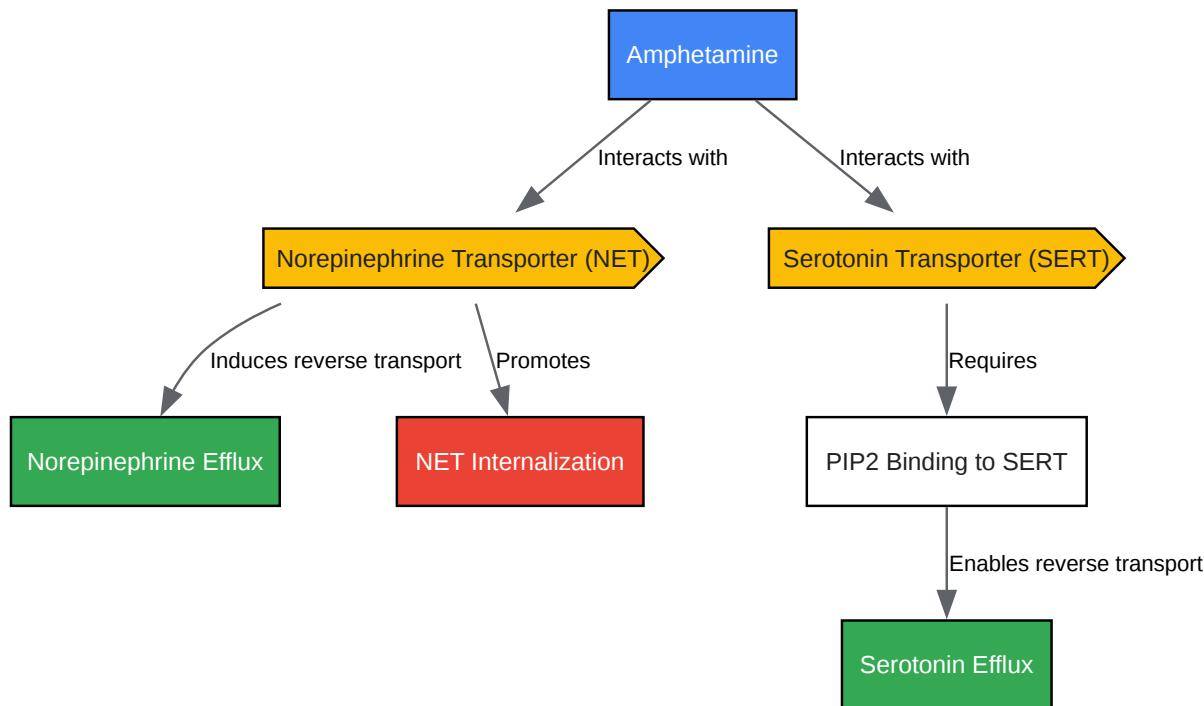

Formetorex itself has mild stimulant effects. However, its primary pharmacological activity is attributable to its in vivo conversion to amphetamine. Amphetamine exerts its effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8]

The principal mechanisms of amphetamine action include:

- Competitive inhibition of monoamine reuptake: Amphetamine acts as a substrate for DAT, NET, and SERT, competing with endogenous monoamines for transport into the presynaptic neuron.[9]
- Induction of reverse transport (efflux): Amphetamine promotes the non-vesicular release of monoamines from the presynaptic neuron by reversing the direction of the transporters.[8]
- Disruption of vesicular storage: Amphetamine can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

Amphetamine's Action on the Dopamine Transporter (DAT)

Amphetamine's interaction with DAT is a key driver of its reinforcing and psychostimulant effects. This interaction leads to a significant increase in extracellular dopamine levels through a complex signaling cascade.



[Click to download full resolution via product page](#)

Caption: Amphetamine's signaling pathway at the dopamine transporter.

Amphetamine's Action on Norepinephrine and Serotonin Transporters

Amphetamine also affects the norepinephrine and serotonin systems, contributing to its overall pharmacological profile. The mechanisms are broadly similar to its action on DAT, involving transporter internalization and reverse transport.

[Click to download full resolution via product page](#)

Caption: Amphetamine's interaction with NET and SERT.

Conclusion

Formetorex is a compound of considerable scientific interest due to its role as a precursor to amphetamine and its own mild pharmacological activity. Understanding its chemical properties, synthesis, and the mechanisms of action of its primary metabolite is essential for researchers in drug development, pharmacology, and forensic science. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. About: Formetorex [dbpedia.org]
- 2. Formetorex - Wikipedia [en.wikipedia.org]
- 3. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]
- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Formetorex CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3421634#formetorex-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b3421634#formetorex-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com